Dimethyl (4-benzylpiperazin-1-yl)phosphonate
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Overview
Description
Dimethyl (4-benzylpiperazin-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a piperazine ring substituted with a benzyl group and a phosphonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (4-benzylpiperazin-1-yl)phosphonate typically involves the reaction of 4-benzylpiperazine with dimethyl phosphite. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is generally performed in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (4-benzylpiperazin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Methyl-substituted piperazine derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Dimethyl (4-benzylpiperazin-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Mechanism of Action
The mechanism of action of Dimethyl (4-benzylpiperazin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity .
Comparison with Similar Compounds
- Dimethyl (4-phenylpiperazin-1-yl)phosphonate
- Dimethyl (4-methylpiperazin-1-yl)phosphonate
- Dimethyl (4-ethylpiperazin-1-yl)phosphonate
Comparison: Dimethyl (4-benzylpiperazin-1-yl)phosphonate is unique due to the presence of the benzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents on the piperazine ring .
Properties
CAS No. |
89504-64-3 |
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Molecular Formula |
C13H21N2O3P |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
1-benzyl-4-dimethoxyphosphorylpiperazine |
InChI |
InChI=1S/C13H21N2O3P/c1-17-19(16,18-2)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI Key |
GNWTWDCSGGTGTD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(N1CCN(CC1)CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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